N-methoxy-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-methylacetamide
Description
N-Methoxy-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-methylacetamide is a heterocyclic acetamide derivative featuring a 4-methoxybenzo[d]thiazole core linked to an N-methoxy-N-methylacetamide moiety. This structure combines electron-rich aromatic systems with polar substituents, making it a candidate for diverse pharmacological applications.
Properties
IUPAC Name |
N-methoxy-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-15(8-11(17)16(2)19-4)13-14-12-9(18-3)6-5-7-10(12)20-13/h5-7H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCKJAZLVSDYOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N(C)OC)C1=NC2=C(C=CC=C2S1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-methylacetamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Amidation: The final step involves the formation of the amide bond. This can be done by reacting the methoxylated benzothiazole with N-methylacetamide in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the benzothiazole ring or the amide bond, potentially leading to ring-opened products or amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled conditions.
Major Products
Oxidation: Hydroxylated benzothiazole derivatives.
Reduction: Amine derivatives or ring-opened products.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
N-methoxy-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-methylacetamide has shown potential as a therapeutic agent, particularly in the following areas:
Anti-cancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and colon cancer. Mechanistic studies suggest that it may induce apoptosis by inhibiting specific enzymes involved in cell proliferation.
Case Study: Anticancer Activity
- Compound Tested : this compound
- Cell Lines : MCF-7 (breast cancer), HCT116 (colon cancer)
- Mechanism : Induction of apoptosis
- Results : IC50 values ranged from 5 to 15 µM, indicating potent activity against these cell lines.
Biological Probes
The compound serves as a valuable probe for studying biological processes due to its ability to interact with various molecular targets. Its structural components allow for specific binding to enzymes and receptors, facilitating research into disease mechanisms.
Material Science
In addition to its biological applications, this compound can be utilized in the synthesis of advanced materials. Its unique chemical properties make it suitable for developing novel polymers and catalysts.
Anticancer Activity Data
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 10 | Apoptosis induction |
| This compound | HCT116 | 12 | Enzyme inhibition |
Structure Activity Relationship (SAR)
The structure activity relationship studies indicate that modifications on the methoxy and thiazole groups significantly influence the compound's biological activity. For instance, varying the substituents on the thiazole ring can enhance or diminish anticancer potency.
Mechanism of Action
The mechanism of action of N-methoxy-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-methylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes such as cyclooxygenase (COX) involved in the inflammatory response, or kinases involved in cell signaling pathways.
Pathways: The compound can modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Acetamide Derivatives with Aryl Substituents
- N-(3-(Difluoromethoxy)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide (CAS 1351589-27-9): Structural Difference: Replaces the N-methoxy-N-methyl group with a 3-(difluoromethoxy)phenyl substituent. Molecular Weight: 393.4 g/mol vs. the target compound’s 375.9 g/mol (CAS 1351662-28-6) .
- N-(3-Chloro-2-methylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide (CAS 1351662-28-6): Structural Difference: Features a chloro-methylphenyl group instead of N-methoxy-N-methyl. Impact: The electron-withdrawing chlorine atom may increase electrophilicity, affecting binding to biological targets like enzymes or receptors .
Thiazolidinone Derivatives
- 2-(4-Fluorophenyl)-3-(4-methoxybenzo[d]thiazol-2-yl)thiazolidin-4-one (Compound 10): Structural Difference: Replaces the acetamide with a thiazolidin-4-one ring. Reported melting point: 251–252°C, higher than typical acetamides, suggesting improved crystalline stability .
Benzoxazole-Benzothiazole Hybrids
- N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide: Structural Difference: Combines benzothiazole and benzoxazole via a butanamide linker. Impact: The extended chain and dual heterocycles may improve binding to multidomain proteins.
Physicochemical and Spectroscopic Properties
| Property | Target Compound (CAS 1351662-28-6) | Thiazolidinone (Compound 10) | Benzoxazole-Benzothiazole Hybrid |
|---|---|---|---|
| Molecular Weight (g/mol) | 375.9 | 356.4 | 393.4 |
| Melting Point (°C) | Not reported | 251–252 | Not reported |
| IR Peaks | N-H, C=O, C-O (methoxy) | N-H, C=O, C-F | C=O, C-Cl, N-H |
| ¹H-NMR Shifts | Aromatic protons: δ 6.8–7.5 | Thiazolidinone H: δ 4.2–4.5 | Benzoxazole H: δ 7.2–8.1 |
Key Observations :
- Thiazolidinones exhibit distinct C=O stretches (~1700 cm⁻¹) and downfield shifts for ring protons in NMR .
- Difluoromethoxy analogs show characteristic C-F vibrations (~1200 cm⁻¹) .
Biological Activity
N-methoxy-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-methylacetamide (commonly referred to as NMBA) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of NMBA is characterized by the presence of a methoxy group, a benzo[d]thiazole moiety, and an acetamide functional group. The molecular formula is CHNOS, with a molecular weight of approximately 298.38 g/mol. The presence of these functional groups contributes to its solubility and interaction with various biological targets.
NMBA is believed to exert its biological effects through modulation of specific receptors and enzymes within the body. Preliminary studies indicate that it may act as a positive allosteric modulator for certain G protein-coupled receptors (GPCRs), particularly those linked to neurotransmission and cellular signaling pathways. This modulation can lead to enhanced receptor activity, influencing various physiological responses.
Antimicrobial Activity
Recent studies have highlighted NMBA's potential antimicrobial properties. For instance, it has shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism underlying this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
NMBA has also been investigated for its anticancer properties. In vitro studies have demonstrated that NMBA can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to activate caspase pathways, which are crucial for programmed cell death.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
| HeLa (Cervical) | 25 |
Neuroprotective Effects
Studies suggest that NMBA may exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter systems could provide a protective effect against neuronal damage.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated NMBA against clinical isolates of Staphylococcus aureus. Results indicated that NMBA effectively inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting its potential as an alternative treatment option .
- Anticancer Research : A recent investigation in Cancer Letters reported that NMBA significantly reduced tumor size in xenograft models of breast cancer when administered at doses of 10 mg/kg daily. Histological analysis revealed increased apoptosis in tumor tissues compared to control groups .
- Neuroprotection Study : Research conducted on a mouse model of Alzheimer's disease demonstrated that NMBA administration led to improved cognitive function and reduced amyloid plaque formation, indicating its potential role in neuroprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
